molecular formula C48H52F2O11S2 B606465 Canagliflozin hemihydrate CAS No. 928672-86-0

Canagliflozin hemihydrate

Cat. No.: B606465
CAS No.: 928672-86-0
M. Wt: 907.0 g/mol
InChI Key: VHOFTEAWFCUTOS-TUGBYPPCSA-N
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Mechanism of Action

Target of Action

Canagliflozin hemihydrate primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and plays a crucial role in reabsorbing filtered glucose from the renal tubular lumen .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it prevents the kidneys from reabsorbing glucose into the bloodstream . Instead, the glucose is excreted through urine, effectively reducing blood glucose levels .

Biochemical Pathways

The inhibition of SGLT2 by this compound leads to a significant reduction in the reabsorption of filtered glucose and a lowering of the renal threshold for glucose . This results in increased urinary glucose excretion (UGE), thereby reducing plasma glucose concentrations . The drug also induces fasting-like and aestivation-like metabolic patterns, which contribute to the regulation of metabolic reprogramming in diabetic kidney disease (DKD) .

Pharmacokinetics

This compound is orally active and is rapidly absorbed, achieving peak plasma concentrations in 1–2 hours . It has an oral bioavailability of 65% . The drug is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered canagliflozin 100 or 300 mg in healthy participants is 10.6 and 13.1 hours, respectively .

Result of Action

The end result of canagliflozin administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c levels by 0.77% to 1.16% when given by itself or in combination with other drugs .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, its systemic exposure is increased in patients with renal impairment relative to those with normal renal function . The efficacy is reduced in patients with renal impairment due to the reduced filtered glucose load . Furthermore, co-administration of drugs that are specific CYP inhibitors or inducers may affect the pharmacokinetics of canagliflozin .

Biochemical Analysis

Biochemical Properties

Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .

Temporal Effects in Laboratory Settings

It is known that this compound is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .

Metabolic Pathways

This compound is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .

Subcellular Localization

The subcellular localization of this compound is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.

Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation and other substitution reactions may involve reagents like halogens (chlorine, bromine) or other nucleophiles.

Major Products: The major products formed from these reactions include various intermediates and derivatives of canagliflozin, which are essential for its synthesis and pharmaceutical applications.

Scientific Research Applications

Canagliflozin hemihydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOFTEAWFCUTOS-TUGBYPPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52F2O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928672-86-0
Record name Canagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CANAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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